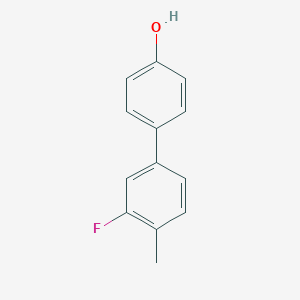

4-(3-Fluoro-4-methylphenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

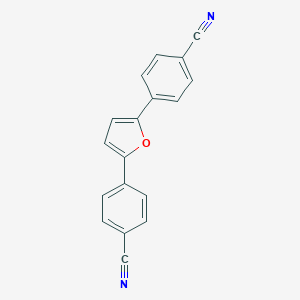

4-(3-Fluoro-4-methylphenyl)phenol, also known as 4-Fluoro-m-cresol, is an organic compound used in a variety of applications in the scientific and industrial fields. It is a monofluorinated aromatic compound that is a white crystalline solid with a molecular weight of 158.14 g/mol. It is used as an intermediate in the production of various chemicals, as well as a precursor in the synthesis of pharmaceuticals and other compounds. Its derivatives have also been used in the development of various drugs, including those used to treat cancer, Alzheimer’s, and Parkinson’s diseases.

Aplicaciones Científicas De Investigación

Plasmonic Sensors

Phenol and its derivatives, including 4-(3-Fluoro-4-methylphenyl)phenol, have been used in the development of plasmonic sensors . These sensors use plasmonic resonance nanomaterials and various optical sensors, including colorimetric, fluorescence, localized surface plasmon resonance (LSPR), and plasmon-enhanced Raman spectroscopy . They offer potential applications for ultrahigh sensitivity, selectivity, and rapid detection of phenol and its derivatives .

Environmental Detection

The uniformity of Ag nanorod bundles demonstrates a potential application as a Raman-active platform used for trace detection of phenolic pollutants, including 4-chlorobiphenyl, methyl parathion, 2,4-dichlorophenoxyacetic acid (2,4-D), and two pesticides . This suggests that 4-(3-Fluoro-4-methylphenyl)phenol could also be detected using this method.

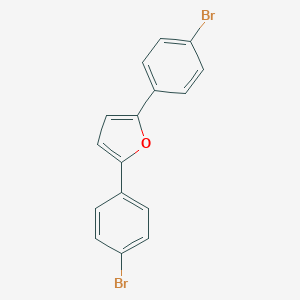

Electrophilic Bromination

Phenols and phenol–ethers, including 4-(3-Fluoro-4-methylphenyl)phenol, can undergo electrophilic bromination . This process has been developed under efficient and very mild reaction conditions and has been applied to a broad scope of arenes, including the benzimidazole and carbazole core as well as analgesics such as naproxen and paracetamol .

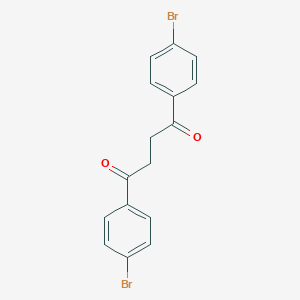

Synthesis of Aryl Bromides

Aryl bromides are compounds of great importance in organic chemistry . They appear or are frequently used in materials science, agrochemicals, natural compounds, and pharmaceuticals . Therefore, 4-(3-Fluoro-4-methylphenyl)phenol could potentially be used in the synthesis of aryl bromides.

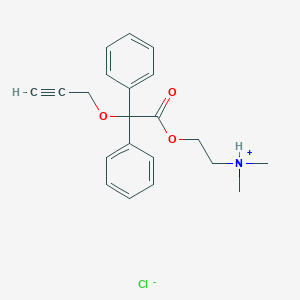

C–C Bond Formation

Aryl bromides are important building blocks for C–C bond formation . They are used in transition-metal-free procedures or metal-catalyzed Suzuki, Stille, and Negishi cross-coupling reactions as well as the Mizoroki–Heck olefination and the Sonogashira alkynylation . Therefore, 4-(3-Fluoro-4-methylphenyl)phenol could potentially be used in these reactions.

Life Science Research

While specific applications in life science research are not detailed, 4-(3-Fluoro-4-methylphenyl)phenol is listed among the products available for life science research . This suggests that it could have various applications in fields such as cell biology, genomics, and proteomics .

Propiedades

IUPAC Name |

4-(3-fluoro-4-methylphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZNGVKCUOUMSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609496 |

Source

|

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoro-4-methylphenyl)phenol | |

CAS RN |

1262001-75-1 |

Source

|

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)